Tert-butyl 2-cyanoimidazole-1-carboxylate

Description

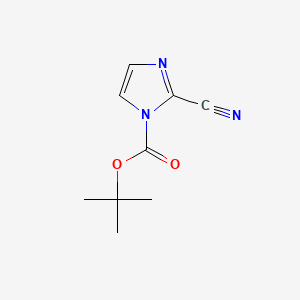

Tert-butyl 2-cyanoimidazole-1-carboxylate is a heterocyclic compound featuring an imidazole ring substituted with a cyano group at position 2 and a tert-butyl carboxylate group at position 1. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in pharmaceutical intermediates and coordination chemistry. The tert-butyl group enhances solubility in organic solvents and provides steric protection to the carboxylate moiety, while the cyano group acts as an electron-withdrawing substituent, influencing reactivity patterns .

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

tert-butyl 2-cyanoimidazole-1-carboxylate |

InChI |

InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-5-4-11-7(12)6-10/h4-5H,1-3H3 |

InChI Key |

QNRPIHJKHNMLGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CN=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyanoimidazole-1-carboxylate typically involves the reaction of imidazole derivatives with tert-butyl cyanoformate. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyanoimidazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the cyano or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

Reduction: Formation of imidazole-2-carboxamide derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 2-cyanoimidazole-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanoimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Tert-Butyl Carbamate Derivatives

Compounds such as tert-butyl (4-aminopyridin-2-yl)carbamate (C₁₀H₁₅N₃O₂) and tert-butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate (C₁₂H₁₅N₃O₂) share the tert-butyl carbamate group but differ in their substituents:

- Amino groups (e.g., 4-aminopyridin-2-yl) increase nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination).

- Cyano groups, by contrast, enhance electrophilicity, directing reactivity toward nucleophilic additions (e.g., nitrile hydration) or cycloadditions (e.g., [2+3] tetrazole formation).

Benzoimidazole Derivatives

Tert-butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (C₁₃H₁₅ClN₂O₂) incorporates a fused benzene ring, increasing molecular weight (307.4 g/mol vs. ~220–250 g/mol for simpler imidazoles) and aromatic conjugation. The chloromethyl group acts as a leaving group, facilitating alkylation reactions, whereas the cyano group in the target compound offers divergent reactivity (e.g., serving as a directing group in metal catalysis).

Alanyl-Carbonyl Substituted Imidazoles

Compounds like 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{29}) feature amino acid-derived substituents. These are tailored for peptide coupling or protease inhibition, contrasting with the cyano group’s role in electronic modulation or bioisosteric replacement (e.g., mimicking carboxylic acids).

Functional Group Impact on Reactivity and Stability

| Compound | Key Substituents | Reactivity | Applications |

|---|---|---|---|

| Tert-butyl 2-cyanoimidazole-1-carboxylate | Cyano (C≡N), tert-butyl carboxylate | Electrophilic nitrile reactions, steric protection | Pharmaceutical intermediates, metal ligands |

| Tert-butyl 2-(chloromethyl)-benzoimidazole-1-carboxylate | Chloromethyl (Cl-CH₂) | Nucleophilic substitution (SN2) | Alkylating agents, drug synthesis |

| Tert-butyl (4-aminopyridin-2-yl)carbamate | Amino (NH₂) | Nucleophilic aromatic substitution | Peptide coupling, kinase inhibitors |

- Cyano vs. Chloromethyl: The cyano group’s electron-withdrawing nature stabilizes adjacent electrophilic centers, whereas the chloromethyl group’s leaving ability enables alkylation .

- Cyano vs. Amino: Amino groups enhance nucleophilicity but require protection in acidic/basic conditions, whereas cyano groups are stable under a wider pH range .

Physicochemical and Toxicological Profiles

- Solubility: The tert-butyl group improves organic solubility (e.g., in dichloromethane or THF) across all derivatives. Cyano-substituted imidazoles may exhibit higher polarity than benzoimidazoles, enhancing solubility in polar aprotic solvents .

- Stability: Tert-butyl esters resist hydrolysis under basic conditions but cleave under strong acids (e.g., TFA). Cyano groups are hydrolytically stable unless exposed to harsh conditions (e.g., concentrated H₂SO₄) .

- Specific toxicological data for the target compound remain undocumented.

Biological Activity

Tert-butyl 2-cyanoimidazole-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H14N2O2

- Molecular Weight : 198.24 g/mol

- IUPAC Name : this compound

This compound features a tert-butyl group, a cyano group, and an imidazole ring, which contributes to its reactivity and biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cellular signaling pathways, which can affect processes such as cell proliferation and differentiation .

- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing their activity and downstream signaling pathways .

- Antiviral Activity : Preliminary studies suggest that related imidazole derivatives exhibit antiviral properties by inhibiting viral replication mechanisms .

Anticancer Properties

Research indicates that this compound may have anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies demonstrate that it can enhance neurite outgrowth in neuronal cells, potentially through the modulation of growth factor signaling pathways .

Data Table: Biological Activities of this compound

Case Studies and Research Findings

- Cancer Cell Studies : A study published in Molecular Cancer Therapeutics demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways via caspase activation .

- Neurite Outgrowth : In a research article focusing on neurobiology, the compound was shown to promote neurite outgrowth in PC12 cells when treated with nerve growth factor (NGF). This suggests a role in neuroprotection and potential applications in treating neurodegenerative diseases .

- Kinase Inhibition : Another study highlighted the compound's ability to inhibit AAK1 (Adaptor Associated Kinase 1), which is crucial for clathrin-mediated endocytosis. This inhibition could lead to altered cellular uptake mechanisms, potentially impacting drug delivery systems .

Q & A

Q. What are the primary synthetic routes for tert-butyl 2-cyanoimidazole-1-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via carbamate formation, typically involving the reaction of a cyanoimidazole precursor with tert-butyl chloroformate under basic conditions (e.g., using triethylamine or DMAP as a catalyst). Optimization requires control of temperature (0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- X-ray crystallography provides definitive structural confirmation, as demonstrated in related tert-butyl imidazole carboxylate derivatives (e.g., tert-butyl 4-formyl-1H-imidazole-1-carboxylate) .

- NMR spectroscopy (¹H, ¹³C, and DEPT) identifies functional groups and substitution patterns, with cyano (CN) and tert-butyl signals appearing at δ ~110–120 ppm (¹³C) and δ ~1.3 ppm (¹H), respectively.

- FT-IR confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (CN, ~2200 cm⁻¹) groups .

Q. How can researchers ensure purity and stability during storage?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS). Stability studies under varying temperatures (-20°C to 25°C) and humidity levels (using desiccants) are essential. Degradation products, such as hydrolyzed carboxylates, are monitored using TLC or LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways during cyanoimidazole functionalization?

Competing pathways (e.g., N- vs. O-alkylation) arise from the ambident nucleophilicity of the imidazole ring. Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can identify transition states. For example, steric hindrance from the tert-butyl group may favor substitution at the less hindered nitrogen .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Discrepancies between NMR and IR data (e.g., ambiguous carbonyl assignments) are resolved using X-ray crystallography. SHELX software refines structural models, confirming bond lengths (e.g., C=O at ~1.21 Å) and angles, which validate spectroscopic interpretations .

Q. What strategies improve the compound’s utility in multi-step organic syntheses (e.g., as a protecting group or intermediate)?

The tert-butyl group acts as a steric protector, enabling selective deprotection under acidic conditions (e.g., TFA/DCM). Its stability in cross-coupling reactions (e.g., Suzuki-Miyaura) makes it suitable for constructing imidazole-based pharmacophores. Comparative studies with analogs (e.g., benzyl or Boc-protected imidazoles) highlight its superior compatibility with Grignard reagents .

Q. How does the electronic nature of the cyano group influence reactivity in heterocyclic transformations?

The electron-withdrawing cyano group enhances electrophilicity at adjacent carbons, facilitating nucleophilic additions (e.g., Michael acceptors). Cyclic voltammetry and Hammett plots quantify this effect, guiding applications in catalysis or photoactive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.